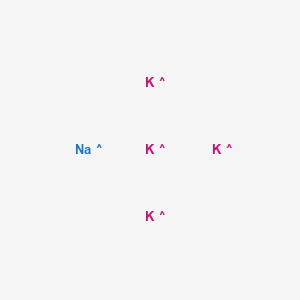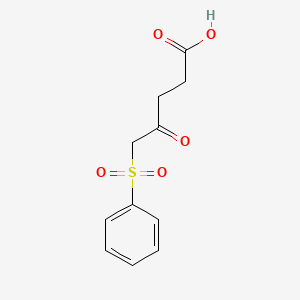
Octadeca-8,10,12,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-8,10,12,14-tetraenoic acid is a polyunsaturated fatty acid with the molecular formula C18H28O2. This compound features an 18-carbon unbranched backbone with four double bonds located at the 8th, 10th, 12th, and 14th positions. It is known for its significant biological, pharmaceutical, and industrial importance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadeca-8,10,12,14-tetraenoic acid can be synthesized through the enzymatic oxidation of octadeca-6,9,12-trienoic acid (γ-linolenic acid) in the presence of specific enzymes. This process involves the formation of conjugated tetraene fatty acids and bis-allylic hydroxy acids .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as the seeds of the makita tree (Parinari laurina). The extraction process is followed by purification and refinement to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-8,10,12,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Enzymatic oxidation leads to the formation of conjugated tetraene fatty acids and bis-allylic hydroxy acids.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Enzymes such as those found in the red alga Lithothamnion corallioides are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Various reagents depending on the desired substitution, such as halogens or hydroxyl groups.
Major Products Formed
Oxidation: Conjugated tetraene fatty acids and bis-allylic hydroxy acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Octadeca-8,10,12,14-tetraenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of octadeca-8,10,12,14-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearidonic acid: A polyunsaturated fatty acid with double bonds at the 6th, 9th, 12th, and 15th positions.
Coniferonic acid: Found in Larix decidua, with double bonds at the 5th, 9th, 12th, and 15th positions.
Uniqueness
Octadeca-8,10,12,14-tetraenoic acid is unique due to its specific double bond configuration, which imparts distinct biological and chemical properties. Its ability to form conjugated tetraenes and bis-allylic hydroxy acids through enzymatic oxidation sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
129225-29-2 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
octadeca-8,10,12,14-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-11H,2-3,12-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
FCQPVKRMQXBSAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CC=CC=CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)


![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)









